

The Advent and Evolution of Vinyl Triflate Chemistry: A Technical Guide

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Abstract

Vinyl triflates have emerged as remarkably versatile and highly reactive intermediates in modern organic synthesis. Their unique electronic properties, stemming from the potent electron-withdrawing trifluoromethanesulfonyl group, render them excellent electrophiles in a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive overview of the historical discovery and development of vinyl triflate chemistry, detailing its conceptual origins and the key advancements that have solidified its place in the synthetic chemist's toolbox. The content delves into the core aspects of their synthesis from carbonyl compounds and alkynes, and their subsequent application in seminal cross-coupling reactions including the Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions, as well as carbonylation and trifluoromethylation processes. This guide is intended to be a practical resource, offering detailed experimental protocols for key transformations, quantitative data summarized in comparative tables, and mechanistic insights visualized through signaling pathway diagrams.

Historical Overview: From Curiosity to Cornerstone of Synthesis

The journey of **vinyl triflate** chemistry began in the late 1960s, a period of burgeoning interest in reactive intermediates. The pioneering work of Professor Peter J. Stang was instrumental in



the discovery and development of this field.[1] Initially explored for their potential to generate highly reactive vinyl cations, the synthetic utility of **vinyl triflates** soon became apparent.[2]

A Timeline of Key Developments:

- 1969: The first synthesis of a **vinyl triflate** is reported, opening the door to the investigation of their reactivity.
- Early 1970s: Stang and his coworkers extensively study the solvolysis of **vinyl triflates**, providing compelling evidence for the existence of vinyl cations as reaction intermediates.[3]
- Late 1970s Early 1980s: The focus begins to shift towards the synthetic applications of **vinyl triflates** as stable, yet reactive, vinylating agents. Stang and others demonstrate their utility in various organic transformations.[4][5][6]
- Mid-1980s onwards: The true synthetic power of vinyl triflates is unleashed with the advent
 of palladium-catalyzed cross-coupling reactions. Their ability to readily undergo oxidative
 addition to low-valent palladium complexes makes them ideal substrates for reactions like
 the Stille, Suzuki-Miyaura, and Heck couplings. This development transforms them from
 academic curiosities into indispensable tools for the construction of complex molecules.
- 1990s Present: The scope of vinyl triflate chemistry continues to expand with the
 development of new synthetic methods, including stereoselective syntheses and novel
 transition-metal-catalyzed reactions. Their applications in natural product synthesis,
 materials science, and drug discovery become widespread. Recent advancements have also
 explored their use in radical reactions.[4][7]

Synthesis of Vinyl Triflates

The two primary and most versatile methods for the preparation of **vinyl triflate**s involve the triflation of enolates derived from carbonyl compounds and the direct addition of triflic acid to alkynes.

From Ketones and Other Carbonyl Compounds

This is the most common method for synthesizing **vinyl triflates**. It involves the deprotonation of a ketone with a suitable base to form an enolate, which is then trapped with a triflating agent,

Foundational & Exploratory





typically trifluoromethanesulfonic anhydride (Tf₂O). The choice of base and reaction conditions can influence the regioselectivity of enolate formation, allowing for the synthesis of either the kinetic or thermodynamic **vinyl triflate**.

This protocol is adapted from the work of Specklin et al. for the highly stereoselective synthesis of Z-vinyl triflates.[8]

Materials:

- 1,3-Diketone (1.0 equiv)
- Lithium triflate (LiOTf) (1.1 equiv)
- Triethylamine (Et₃N) (1.2 equiv)
- Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)
- Dichloromethane (CH2Cl2), anhydrous

- To a stirred solution of the 1,3-diketone in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add lithium triflate.
- Stir the mixture for 10 minutes to allow for precoordination.
- Add triethylamine dropwise to the solution.
- After stirring for another 10 minutes, add trifluoromethanesulfonic anhydride dropwise. The reaction is typically complete within 30 minutes.
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.



Purify the crude product by flash column chromatography on silica gel to afford the desired
 Z-vinyl triflate.

From Alkynes

The addition of triflic acid (TfOH) to alkynes provides a direct route to **vinyl triflates**. This method is particularly useful for terminal alkynes, which typically yield the corresponding 1-alkenyl triflates.

This protocol is a general procedure for the synthesis of **vinyl triflate**s from terminal alkynes.[9]

Materials:

- Terminal alkyne (1.0 equiv)
- Trifluoromethanesulfonic acid (TfOH) (1.1 equiv)
- Dichloromethane (CH2Cl2), anhydrous

- Dissolve the terminal alkyne in anhydrous dichloromethane and cool the solution to -78 °C under an inert atmosphere.
- Slowly add trifluoromethanesulfonic acid to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
- Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.



Key Reactions of Vinyl Triflates

The high reactivity of the C-OTf bond makes **vinyl triflate**s excellent substrates for a wide range of transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between a **vinyl triflate** and an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.

Materials:

- Vinyl triflate (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
- Sodium carbonate (Na₂CO₃) (2.0 equiv)
- Toluene/Ethanol/Water mixture (e.g., 4:1:1)

- In a flask equipped with a reflux condenser, combine the vinyl triflate, arylboronic acid, and sodium carbonate.
- Add the solvent mixture and degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
- Add the palladium catalyst to the mixture.
- Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
- Cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.



- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of a **vinyl triflate** with an organostannane reagent.

Materials:

- Vinyl triflate (1.0 equiv)
- Organostannane (e.g., tributyl(vinyl)tin) (1.1 equiv)
- Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
- Lithium chloride (LiCl) (3.0 equiv)
- Anhydrous N,N-dimethylformamide (DMF)

- To a solution of the **vinyl triflate** and lithium chloride in anhydrous DMF under an inert atmosphere, add the palladium catalyst.
- Add the organostannane reagent to the mixture.
- Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete.
- Cool the mixture to room temperature and dilute with diethyl ether.
- Wash the organic phase with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by washing with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
- Purify the product by flash column chromatography.



Heck Reaction

The Heck reaction forms a new carbon-carbon bond by coupling a **vinyl triflate** with an alkene in the presence of a palladium catalyst and a base.

Materials:

- Vinyl triflate (1.0 equiv)
- Alkene (e.g., styrene) (1.5 equiv)
- Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
- Triphenylphosphine (PPh₃) (0.04 equiv)
- Triethylamine (Et₃N) (1.5 equiv)
- Anhydrous acetonitrile (MeCN)

Procedure:

- In a reaction vessel, dissolve the **vinyl triflate**, alkene, and triethylamine in anhydrous acetonitrile.
- Degas the solution with an inert gas.
- Add the palladium acetate and triphenylphosphine.
- Heat the reaction mixture to reflux (around 80 °C) and monitor its progress.
- After completion, cool the mixture and filter it through a pad of Celite to remove the palladium catalyst.
- Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between a terminal alkyne and a **vinyl triflate**, catalyzed by a palladium complex and a copper(I) co-catalyst.



Materials:

- Vinyl triflate (1.0 equiv)
- Terminal alkyne (1.2 equiv)
- Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)
- Copper(I) iodide (CuI) (0.04 equiv)
- Triethylamine (Et₃N) or another suitable amine base and solvent

Procedure:

- Dissolve the vinyl triflate and terminal alkyne in triethylamine under an inert atmosphere.
- Add the palladium and copper catalysts to the solution.
- Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed.
- Dilute the reaction mixture with diethyl ether and filter through Celite.
- Wash the filtrate with a saturated aqueous solution of ammonium chloride, then with brine.
- Dry the organic layer, filter, and concentrate.
- Purify the resulting enyne by flash chromatography.

Carbonylation

Vinyl triflates can undergo palladium-catalyzed carbonylation in the presence of carbon monoxide and a nucleophile (e.g., an alcohol or amine) to produce α,β -unsaturated esters or amides, respectively.

Trifluoromethylation

Recent advancements have demonstrated the utility of **vinyl triflate**s in trifluoromethylation reactions, providing access to valuable trifluoromethyl-containing building blocks.[7]



Quantitative Data

The following tables summarize representative quantitative data for the key reactions of **vinyl triflates**, showcasing their broad substrate scope and efficiency.

Table 1: Synthesis of Vinyl Triflates

Starting Material	Base/Rea gent	Solvent	Temp (°C)	Time (h)	Yield (%)	Ref.
Cyclohexa none	LDA, Tf₂O	THF	-78 to 0	1	85	-
2- Methylcycl ohexanone (kinetic)	LDA, Tf₂O	THF	-78	0.5	92	-
2- Methylcycl ohexanone (thermo)	Et₃N, Tf₂O	CH ₂ Cl ₂	25	2	88	-
Phenylacet ylene	TfOH	CH ₂ Cl ₂	-78 to 25	1.5	90	[9]
1-Octyne	TfOH	CH ₂ Cl ₂	-78 to 25	1.5	85	[9]

Table 2: Suzuki-Miyaura Coupling of Vinyl Triflates



Vinyl Triflate	Boronic Acid	Catalyst	Base	Solvent	Temp (°C)	Yield (%)	Ref.
1- Cyclohex enyl triflate	Phenylbo ronic acid	Pd(PPh₃) ₄	Na₂CO₃	Toluene/ EtOH/H ₂ O	80	92	-
2-Methyl- 1- propenyl triflate	4- Methoxy phenylbo ronic acid	Pd(dppf) Cl ₂	K₃PO₄	Dioxane	100	88	-
(Z)-1,2- Diphenyl vinyl triflate	Vinylboro nic acid pinacol ester	Pd(PPh₃) ₄	Na₂CO₃	THF/H₂O	70	85	-

Table 3: Stille Coupling of Vinyl Triflates

Vinyl Triflate	Organo stannan e	Catalyst	Additive	Solvent	Temp (°C)	Yield (%)	Ref.
1- Cyclohex enyl triflate	Tributyl(vi nyl)tin	PdCl₂(PP h₃)₂	LiCl	DMF	80	95	-
4-tert- Butyl-1- cyclohex enyl triflate	Tributyl(p henyl)tin	Pd(PPh₃) 4	-	THF	65	87	-
1- Phenylvi nyl triflate	Trimethyl (phenylet hynyl)tin	Pd(PPh₃) 4	Cul	DMF	25	90	-



Table 4: Heck Reaction of Vinyl Triflates

Vinyl Triflate	Alkene	Catalyst	Base	Solvent	Temp (°C)	Yield (%)	Ref.
1- Cyclohex enyl triflate	Styrene	Pd(OAc)2 /PPh3	Et₃N	MeCN	80	88	-
4-tert- Butyl-1- cyclohex enyl triflate	Ethyl acrylate	Pd(OAc)2 /P(o-tol)3	Et₃N	DMF	100	91	-
1- Phenylvi nyl triflate	2,3- Dihydrofu ran	Pd(OAc)2 /BINAP	Proton Sponge	Benzene	80	75 (96% ee)	-

Table 5: Sonogashira Coupling of Vinyl Triflates

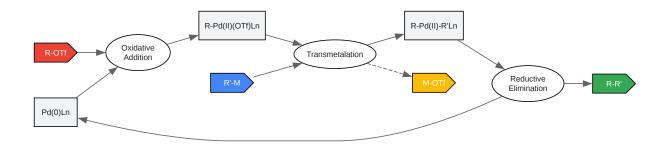
Vinyl Triflate	Alkyne	Pd Catalyst	Cu Catalyst	Base/So lvent	Temp (°C)	Yield (%)	Ref.
1- Cyclohex enyl triflate	Phenylac etylene	PdCl₂(PP h₃)₂	Cul	Et₃N	25	94	-
2-Methyl- 1- propenyl triflate	1-Hexyne	Pd(PPh₃)	Cul	Piperidin e	50	89	-
1- Phenylvi nyl triflate	Trimethyl silylacetyl ene	PdCl ₂ (dp pf)	Cul	Et₃N/DM F	60	92	-



Mechanistic Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the generally accepted catalytic cycles for the key cross-coupling reactions of **vinyl triflates**.

General Catalytic Cycle for Cross-Coupling Reactions

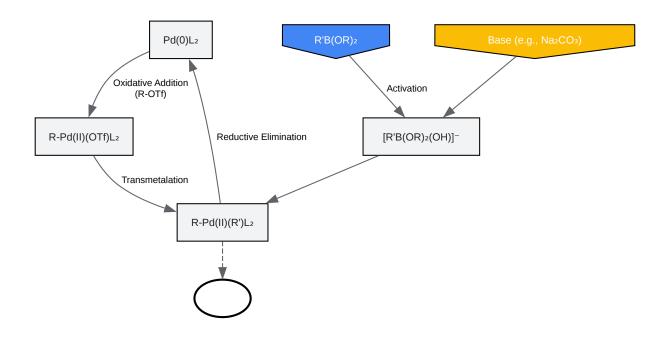


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Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling Mechanism



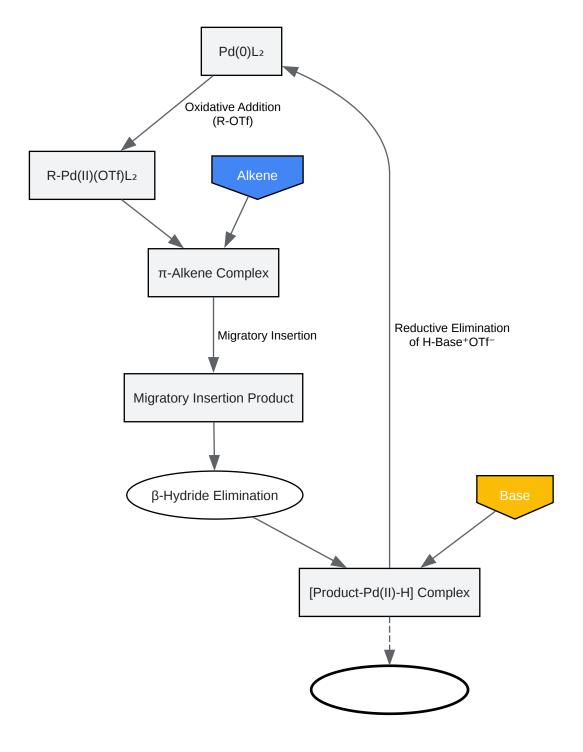


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Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Heck Reaction Mechanism





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Caption: Catalytic cycle of the Heck reaction.

Conclusion

The discovery and development of **vinyl triflate** chemistry represent a significant milestone in synthetic organic chemistry. From their initial investigation as precursors to vinyl cations, they



have evolved into indispensable building blocks for the construction of complex molecular architectures. Their high reactivity and broad functional group tolerance in a multitude of palladium-catalyzed cross-coupling reactions have made them a favorite among synthetic chemists in academia and industry. The continued exploration of their reactivity, particularly in the realm of stereoselective transformations and novel catalytic systems, promises to further expand their synthetic utility and solidify their importance in the years to come.

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